molecular formula C61H99N9O14 B1680932 Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10) CAS No. 129893-84-1

Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)

Cat. No. B1680932
M. Wt: 1182.5 g/mol
InChI Key: UGWMRFXIOXUDPM-ZBQJDPNTSA-N
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Description


Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10) is a cyclic peptide with a complex structure. It contains various amino acid residues, including valine (Val) , glycine (Gly) , and tyrosine (Tyr) . The presence of methyl ester groups and tert-butyl (t-Bu) substituents suggests potential bioactivity or synthetic utility.



Synthesis Analysis


The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Precise details regarding the coupling strategy, protecting groups, and purification steps would require further investigation. Researchers may have explored modifications to improve yield and purity.



Molecular Structure Analysis


The molecular structure of Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10) comprises a cyclic backbone formed by peptide bonds. The arrangement of amino acids and functional groups determines its overall shape and stability. Structural elucidation through techniques like NMR spectroscopy , X-ray crystallography , or mass spectrometry would provide valuable insights.



Chemical Reactions Analysis


Understanding the reactivity of this cyclic peptide is crucial. Potential reactions include hydrolysis of ester groups , amidation , and cyclization . Investigating its behavior under various conditions (pH, temperature, solvents) would reveal its chemical versatility.



Physical And Chemical Properties Analysis



  • Solubility : Investigate its solubility in various solvents (water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability.

  • UV-Vis Absorption : Study its absorption spectrum for chromophores.

  • Stability : Assess its stability under different conditions (light, temperature).


Safety And Hazards



  • Toxicity : Evaluate its toxicity profile through cell viability assays.

  • Handling : Proper handling precautions due to potential reactivity.

  • Environmental Impact : Consider its impact on the environment.


Future Directions



  • Biological Evaluation : Investigate its potential as an antibacterial , anticancer , or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Systematically modify the structure to optimize bioactivity.

  • Drug Delivery : Explore its use as a drug candidate or delivery system.


properties

IUPAC Name

tert-butyl 2-[(3S,6S,9S,15S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H99N9O14/c1-21-37(9)50-52(73)62-33-45(71)66(16)48(35(5)6)53(74)63-42(31-40-26-28-41(82-20)29-27-40)60(81)83-39(11)55(76)70-30-24-23-25-43(70)56(77)67(17)49(36(7)8)54(75)64-47(34(3)4)58(79)65(15)44(32-46(72)84-61(12,13)14)57(78)69(19)51(38(10)22-2)59(80)68(50)18/h26-29,34-39,42-44,47-51H,21-25,30-33H2,1-20H3,(H,62,73)(H,63,74)(H,64,75)/t37-,38-,39-,42-,43-,44-,47-,48-,49-,50-,51?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMRFXIOXUDPM-XMKIREDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)OC(C)(C)C)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1C)[C@@H](C)CC)C)CC(=O)OC(C)(C)C)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)

CAS RN

129893-84-1
Record name Sdz 280 446
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)
Reactant of Route 2
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)
Reactant of Route 3
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)
Reactant of Route 4
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)
Reactant of Route 5
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)
Reactant of Route 6
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)

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